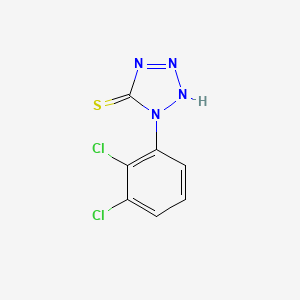
N-cycloheptyl-4-hydroxypiperidine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-4-hydroxypiperidine-1-carbothioamide: is a chemical compound with the molecular formula C14H26N2OS
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-4-hydroxypiperidine-1-carbothioamide typically involves the reaction of cycloheptylamine with 4-hydroxypiperidine-1-carbothioic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine (TEA) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and reduce production time.
Análisis De Reacciones Químicas
Types of Reactions: N-cycloheptyl-4-hydroxypiperidine-1-carbothioamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-cycloheptyl-4-hydroxypiperidine-1-carbothioamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a bioactive molecule in biological studies, with applications in enzyme inhibition and modulation of biological pathways.
Medicine: Research has explored the use of this compound in drug discovery, particularly in the development of new therapeutic agents for various diseases.
Industry: In the chemical industry, the compound is utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which N-cycloheptyl-4-hydroxypiperidine-1-carbothioamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.
Comparación Con Compuestos Similares
N-cyclopentyl-4-hydroxypiperidine-1-carbothioamide: This compound has a similar structure but with a cyclopentyl group instead of cycloheptyl.
N-cyclooctyl-4-hydroxypiperidine-1-carbothioamide: This compound features a cyclooctyl group, differing from the cycloheptyl group in N-cycloheptyl-4-hydroxypiperidine-1-carbothioamide.
Uniqueness: this compound is unique due to its specific structural features, which influence its reactivity and biological activity. The presence of the cycloheptyl group contributes to its distinct chemical properties compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
N-cycloheptyl-4-hydroxypiperidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2OS/c16-12-7-9-15(10-8-12)13(17)14-11-5-3-1-2-4-6-11/h11-12,16H,1-10H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXONHFUEXKWRRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=S)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanamine;hydrochloride](/img/structure/B7813801.png)
![[2-(2,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanamine;hydrochloride](/img/structure/B7813803.png)
![[5-Methyl-2-(4-nitrophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride](/img/structure/B7813818.png)
![[2-(4-Aminophenyl)-5-methyl-oxazol-4-ylmethyl]carbamic acid tert-butyl ester](/img/structure/B7813820.png)










